molecular formula C18H14O5 B1210146 2-furancarboxylic acid (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-9-yl) ester

2-furancarboxylic acid (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-9-yl) ester

Cat. No. B1210146
M. Wt: 310.3 g/mol
InChI Key: GNVMAYLULBCWMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-furancarboxylic acid (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-9-yl) ester is a member of coumarins.

Scientific Research Applications

Cytotoxic Potential in Cancer Research

A study by Kossakowski et al. (2005) involved the synthesis and evaluation of derivatives of benzo[b]furancarboxylic acids, including compounds structurally similar to 2-furancarboxylic acid ester, for their cytotoxic potential against human cancer cell lines. Their research contributed to the understanding of these compounds' potential in cancer treatment research Kossakowski, Ostrowska, Hejchman, & Wolska, 2005.

Synthesis of Diuretics

Ohsugi et al. (1989) conducted synthetic studies on diuretics, including the preparation of 2,3-dihydro-2-benzo[b]furancarboxylic acid derivatives. These compounds, which are structurally related to the 2-furancarboxylic acid ester , demonstrated significant natriuretic activities in rats and mice Ohsugi, Fujioka, Harada, Nakamura, & Maeda, 1989.

Structural and Conformational Studies

A study by Ciolkowski et al. (2009) on chromane derivatives, which are closely related to the 2-furancarboxylic acid ester, focused on understanding their structural and conformational properties. This research is crucial for the development of new compounds with potential pharmacological applications Ciolkowski, Małecka, Modranka, & Budzisz, 2009.

Diels−Alder Reaction Studies

Padwa et al. (1997) investigated the Diels−Alder reaction of 5-Amino-2-furancarboxylic acid methyl ester, a compound structurally similar to 2-furancarboxylic acid ester. Their research contributes to the broader understanding of the reactivity of furan derivatives in organic synthesis Padwa, Dimitroff, Waterson, & Wu, 1997.

Antiproliferative Activity in Photochemotherapy

A study by Iester et al. (1995) on angelicin derivatives, which share structural similarities with 2-furancarboxylic acid ester, explored their antiproliferative activity in photochemotherapy. The compounds exhibited significant activity against Ehrlich ascites cells and T2 bacteriophage, highlighting their potential in cancer therapy Iester, Fossa, Menozzi, Mosti, Baccichetti, Marzano, & Simonato, 1995.

Natriuretic and Uricosuric Activities

Kitagawa et al. (1991) synthesized and tested various 4-oxo-4H-1-benzopyran-7-yl)oxy]acetic acids, similar to the 2-furancarboxylic acid ester, for their natriuretic and uricosuric activities. Some of these compounds showed potent activities, contributing to the development of new diuretics Kitagawa, Yamamoto, Katakura, Kanno, Yamada, Nagahara, & Tanaka, 1991.

properties

Product Name

2-furancarboxylic acid (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-9-yl) ester

Molecular Formula

C18H14O5

Molecular Weight

310.3 g/mol

IUPAC Name

(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) furan-2-carboxylate

InChI

InChI=1S/C18H14O5/c1-10-8-14-16(11-4-2-5-12(11)17(19)22-14)15(9-10)23-18(20)13-6-3-7-21-13/h3,6-9H,2,4-5H2,1H3

InChI Key

GNVMAYLULBCWMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(=O)C4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-furancarboxylic acid (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-9-yl) ester
Reactant of Route 2
2-furancarboxylic acid (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-9-yl) ester
Reactant of Route 3
2-furancarboxylic acid (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-9-yl) ester
Reactant of Route 4
2-furancarboxylic acid (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-9-yl) ester
Reactant of Route 5
2-furancarboxylic acid (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-9-yl) ester
Reactant of Route 6
2-furancarboxylic acid (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-9-yl) ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.